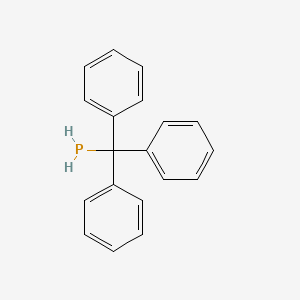

(Triphenylmethyl)phosphane

Description

Structure

3D Structure

Propriétés

Numéro CAS |

143610-29-1 |

|---|---|

Formule moléculaire |

C19H17P |

Poids moléculaire |

276.3 g/mol |

Nom IUPAC |

tritylphosphane |

InChI |

InChI=1S/C19H17P/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,20H2 |

Clé InChI |

CGRJOQDFNTYSGH-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)P |

Origine du produit |

United States |

Synthetic Methodologies for Triphenylmethyl Phosphane Derivatives and Complexes

Rational Synthesis of Ligand-Stabilized (Triphenylmethyl)phosphane Adducts

The rational design and synthesis of ligand-stabilized adducts of (Triphenylmethyl)phosphane have enabled the isolation and characterization of otherwise transient or highly reactive phosphorus species. These methodologies often involve the reaction of a suitable (Triphenylmethyl)phosphane precursor with a stabilizing ligand.

Preparation of Alkoxy(triphenylmethyl)phosphane Complexes

The synthesis of alkoxy(triphenylmethyl)phosphane complexes can be achieved through the reaction of a donor-stabilized phosphinidene (B88843) complex with alcohols. rsc.orgrsc.org For instance, the N-methylimidazole-to-phosphinidene complex adduct, when reacted with methanol (B129727) or ethanol, yields the corresponding methoxy- and ethoxy(triphenylmethyl)phosphane complexes. rsc.org The reaction mechanism for the addition of methanol to a model complex adduct has been computationally studied, suggesting a preference for a dissociative SN1 mechanism with N-methylimidazole-mediated proton migration, although an SN2 pathway is also possible. rsc.org

Detailed research findings have shown that these reactions can proceed cleanly to afford the desired alkoxyphosphane complexes. rsc.org The products are typically characterized by multinuclear NMR spectroscopy, which provides valuable information about the electronic environment of the phosphorus atom. rsc.org

Table 1: Synthesis of Alkoxy(triphenylmethyl)phosphane Complexes

| Precursor | Reagent | Product |

|---|---|---|

| N-methylimidazole-to-phosphinidene complex adduct | Methanol | Methoxy(triphenylmethyl)phosphane complex |

Formation of Hydroxy(triphenylmethyl)phosphane Complexes

The hydrolysis of a donor-stabilized phosphinidene complex leads to the formation of hydroxy(triphenylmethyl)phosphane complexes. rsc.orgrsc.org Specifically, the N-methylimidazole-to-phosphinidene complex adduct exhibits high reactivity towards water, resulting in the formation of a hydroxy(triphenylmethyl)phosphane complex. rsc.orgrsc.org This product is stabilized by a strong O–H⋯N hydrogen bond to N-methylimidazole. rsc.orgrsc.org

The formation of this complex has been confirmed by 31P NMR spectroscopy, which shows a characteristic resonance signal, and by 1H NMR spectroscopy, which indicates the presence of the N-methylimidazole and a deshielded OH proton signal, confirming the hydrogen bonding. rsc.org The molecular structure of the hydroxy complex has been determined by X-ray crystallography, providing precise data on bond lengths and angles. rsc.org

Table 2: Spectroscopic Data for Hydroxy(triphenylmethyl)phosphane Complex

| Spectroscopic Technique | Observed Data |

|---|---|

| 31P NMR (THF-d8) | δ 94.7 ppm (1JP,H = 337 Hz, 1JW,P = 267 Hz) rsc.orgrsc.org |

P-Alkylation Strategies for (Triphenylmethyl)phosphenium Adducts

To create more inert phosphenium complex adducts and prevent unwanted acid-base reactions, P-alkylation strategies have been developed. rsc.orgrsc.org The reaction of an N-methylimidazole-to-phosphinidene complex adduct with methyl trifluoromethanesulfonate (B1224126) results in the clean formation of an N-methylimidazole-to-methyl(triphenylmethyl)phosphenium complex adduct. rsc.orgrsc.org This product can be readily isolated through crystallization. rsc.orgrsc.org

The successful P-alkylation is confirmed by 31P NMR spectroscopy, which shows a distinct downfield shift for the resulting phosphenium complex adduct. rsc.orgrsc.org Interestingly, the 1H and 13C{1H} NMR spectra of this complex reveal magnetic inequivalence of the phenyl groups of the triphenylmethyl substituent, indicating hindered rotation around the P–C bond due to increased steric hindrance from the newly introduced methyl group. rsc.org

Access Routes to Transient Electrophilic Phosphorus Species

The generation of transient electrophilic phosphorus species, such as phosphinidene and phosphenium complexes, is crucial for exploring their reactivity and synthetic potential. These highly reactive intermediates are often generated in situ from stable precursors.

Generation of Phosphinidene Complex Adducts as Precursors

Donor-stabilized phosphinidene complex adducts serve as valuable precursors that can release electrophilic, terminal phosphinidene complexes under mild conditions. rsc.org An example is the N-methylimidazole-to-phosphinidene complex adduct, which has been synthesized and isolated. rsc.org These adducts exhibit ambiguous reactivity, enabling both P-nucleophilic and, upon release of the donor, electrophilic reactions. rsc.org The generation of phosphinidenes can also be achieved through the decyclization of phosphaanthracene complexes. wikipedia.org

Halide Abstraction and Elimination Pathways for Phosphenium Precursors

A common and effective method for preparing phosphenium salts involves the abstraction of a halide ion from a halophosphane precursor. rsc.org This approach has been widely used to generate a variety of phosphenium cations. rsc.org Additionally, elimination reactions provide another route to phosphenium complexes. rsc.org For instance, the reaction of a P-chloro phosphane complex with a super-strong acid having a weakly coordinating anion can lead to the formation of a P-H phosphenium complex salt. rsc.org

The reaction of an N-methylimidazole-to-phosphinidene complex adduct with super-strong acids like trifluoromethanesulfonic acid results in N-MeIm-stabilized phosphenium complexes. rsc.orgrsc.org This strategy avoids the substitution of the donor ligand by the acid's counteranion. rsc.org The resulting phosphenium salts have been characterized by 31P NMR spectroscopy, showing a characteristic highfield shift compared to their non-donor-stabilized counterparts. rsc.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| (Triphenylmethyl)phosphane |

| Alkoxy(triphenylmethyl)phosphane |

| Dichloro(triphenylmethyl)phosphane tungsten complex |

| Dicyclohexyl carbodiimide |

| Diisopropyl carbodiimide |

| Dimethylcyanamide |

| Ethoxy(triphenylmethyl)phosphane |

| Hexaphenyl-1,2-diphosphonium |

| Hydroxy(triphenylmethyl)phosphane |

| Methoxy(triphenylmethyl)phosphane |

| Methyl trifluoromethanesulfonate |

| N-methylimidazole |

| N-methylimidazole-to-methyl(triphenylmethyl)phosphenium complex adduct |

| P-chloride phosphane complex |

| P-trifluoroacetoxy phosphane complex |

| Tetraphenylmethane |

| Trifluoroacetic acid |

| Trifluoromethanesulfonic acid |

| Triphenylmethyl chloride |

| Triphenylphosphine (B44618) |

| Triphenylphosphine radical cation |

Synthesis of Specific Metal Complexes of (Triphenylmethyl)phosphane

Synthesis of Dichloro(triphenylmethyl)phosphane Tungsten Complexes

The synthesis of pentacarbonyl(dichloro(triphenylmethyl)phosphane)tungsten(0), denoted as (OC)₅W{Ph₃CPCl₂}, is a significant process in the preparation of various organometallic tungsten compounds. This complex serves as a crucial precursor for the generation of P-trityl substituted Li/Cl phosphinidenoid tungsten(0) complexes, which exhibit unique reactivity. acs.org

The established synthetic route involves the reaction of dichloro(triphenylmethyl)phosphane with a tungsten pentacarbonyl precursor, typically one with a labile ligand that can be easily displaced. acs.org A common and effective method utilizes pentacarbonyl(acetonitrile)tungsten(0), [W(CO)₅(CH₃CN)], as the tungsten source. acs.org

The reaction is carried out in a suitable solvent, such as freshly distilled tetrahydrofuran (B95107) (THF). Dichloro(triphenylmethyl)phosphane, dissolved in THF, is added to a stirred solution of [W(CO)₅(CH₃CN)]. acs.org To drive the reaction to completion, the mixture is heated. A typical procedure involves maintaining the reaction mixture at a temperature of 45 °C for an extended period, approximately 64 hours, with continuous stirring. acs.org

Following the reaction period, the volatile components, including the solvent and any unreacted acetonitrile, are removed under vacuum. The resulting residue is then subjected to purification to isolate the desired product. acs.org A standard purification technique for this complex is column chromatography. The crude product is adsorbed onto a small amount of alumina (B75360) (Al₂O₃) and purified on an alumina column at a reduced temperature of -15 °C. A gradient elution system, for instance, starting with a 10:1 mixture of petroleum ether and dichloromethane (B109758) and gradually increasing the polarity to a 10:4 ratio, is effective for separating the product from impurities. acs.org

The final product, pentacarbonyl(dichloro(triphenylmethyl)phosphane)tungsten(0), is obtained after the evaporation of the chromatography solvents. This complex has been unambiguously characterized using various spectroscopic methods and, notably, by single-crystal X-ray diffraction analysis, which has confirmed the presence of a significantly long phosphorus-carbon bond. acs.org

Reactivity and Reaction Mechanisms of Triphenylmethyl Phosphane Derivatives

Protonation and 1,1-Addition Reactions at the Phosphorus Center

The reactivity of (triphenylmethyl)phosphane derivatives, particularly at the phosphorus center, is characterized by their interactions with various acids and their ability to undergo addition and insertion reactions. These reactions are pivotal in the synthesis of novel phosphorus-containing compounds.

Reactivity Towards Brønsted-Lowry Acidsrsc.orgrsc.org

(Triphenylmethyl)phosphane derivatives exhibit distinct reactivity patterns with Brønsted-Lowry acids, which vary based on the acid's strength. rsc.orgrsc.org The reactions can lead to either formal 1,1-addition products or donor-stabilized P-H phosphenium complex salts. rsc.orgrsc.org

An N-methylimidazole-to-phosphinidene complex adduct of (triphenylmethyl)phosphane demonstrates significant reactivity towards weak acids like water and alcohols. rsc.orgrsc.org In the presence of water, a hydroxy(triphenylmethyl)phosphane complex is formed, which is strongly bound to N-methylimidazole through O–H⋯N hydrogen bonding. rsc.orgrsc.org Similarly, reactions with alcohols lead to the formation of alkoxy(triphenylmethyl)phosphane complexes. rsc.org These reactions are classified as 1,1-addition reactions where the donor entity is displaced. rsc.orgrsc.org

Computational studies on the addition of methanol (B129727) suggest a mechanism with a slight preference for a dissociative SN1 pathway involving an N-methylimidazole-mediated proton migration, although an SN2 pathway is also considered possible due to a small energy difference. rsc.orgrsc.org The reaction with water is expected to follow a similar mechanism. rsc.orgrsc.org

When treated with stronger Brønsted-Lowry acids such as trifluoroacetic acid or hydrogen chloride, the N-methylimidazole-to-phosphinidene complex adduct undergoes a 1,1-addition reaction that requires two equivalents of the acid for completion. rsc.orgrsc.org This is because the released N-methylimidazole is protonated by the strong acid to form N-methylimidazolium salts. rsc.orgrsc.org The reaction with trifluoroacetic acid yields a P-trifluoroacetoxy phosphane complex, while the reaction with hydrogen chloride produces a P-chloride phosphane complex. rsc.orgrsc.org

| Reactant | Product | 31P NMR Shift (ppm) |

| N-methylimidazole-to-phosphinidene complex + Trifluoroacetic acid | P-trifluoroacetoxy phosphane complex | 112.1 |

| N-methylimidazole-to-phosphinidene complex + Hydrogen chloride | P-chloride phosphane complex | 71.2 |

This table presents the 31P NMR chemical shifts for the products of the reaction between an N-methylimidazole-to-phosphinidene complex adduct and strong acids.

To achieve exclusive P-protonation and avoid substitution of the donor ligand, reactions are conducted with super-strong acids that have weakly coordinating anions (WCAs). rsc.orgrsc.org Examples of such acids include trifluoromethanesulfonic acid, Brookhart's acid, and Krossing's acid. rsc.org These reactions lead to the formation of donor-stabilized P-H phosphenium complex salts. rsc.orgrsc.org The nature of the anion influences the interaction between the cation and anion. rsc.org For instance, the P-bound proton exhibits increased acidity in the salt formed with the aluminate anion from Krossing's acid. rsc.org

| Super-strong Acid | Counteranion | Product | 31P NMR Shift (ppm) | 1JP,H (Hz) |

| Trifluoromethanesulfonic acid | Trifluoromethanesulfonate (B1224126) | N-MeIm-stabilized phosphenium complex | 65.5 | 373 |

| Brookhart's acid | Tetrakis{3,5-bis(trifluoromethyl)phenyl}borate | N-MeIm-stabilized phosphenium complex | - | - |

| Krossing's acid | Tetrakis(nonafluoro-tert-butoxy)aluminate | N-MeIm-stabilized phosphenium complex | - | - |

This table summarizes the reaction of an N-methylimidazole-to-phosphinidene complex adduct with various super-strong acids and the spectroscopic data for the resulting phosphenium complexes.

P-Alkylation Reactivityrsc.orgrsc.org

To create more inert phosphenium complex adducts and prevent undesired acid-base reactions, P-alkylation is employed. rsc.orgrsc.org For example, the N-methylimidazole-to-phosphinidene complex adduct reacts cleanly with methyl trifluoromethanesulfonate. rsc.orgrsc.org This reaction results in the selective formation of an N-methylimidazole-to-methyl(triphenylmethyl)phosphenium complex adduct. rsc.orgrsc.org The greater stability of this P-methyl derivative allows for its isolation and characterization, including by single-crystal X-ray diffraction. rsc.org

Insertion Reactions with Unsaturated Substratesumb.eduacs.org

Insertion reactions represent a significant class of reactions in organometallic chemistry, often involving the insertion of an unsaturated molecule into a metal-ligand bond. umb.edulibretexts.org In the context of (triphenylmethyl)phosphane derivatives, these reactions can occur at the phosphorus center. The insertion of unsaturated substrates like alkenes and alkynes into M-H or M-R bonds is a key step in many catalytic processes. umb.edu The stereochemistry of these insertions is typically syn, meaning the addition occurs on the same side of the unsaturated substrate. umb.edu For instance, the insertion of alkynes into a gold(III)-hydride bond has been studied, revealing a nonradical bimolecular mechanism. acs.org

Mechanistic Investigations of Reaction Pathways

Ligand Substitution Mechanisms: SN1 versus SN2 Pathways

Ligand substitution at the phosphorus center of (triphenylmethyl)phosphane derivatives can proceed through different mechanistic pathways, primarily distinguished as SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) type mechanisms. rsc.orgmasterorganicchemistry.com The preferred pathway is highly dependent on factors such as the nature of the incoming ligand, the solvent, and the specific substituents on the phosphorus atom. rsc.orgresearchgate.netlibretexts.org

The SN1 mechanism involves a stepwise process where the leaving group departs in the initial, rate-determining step to form a transient, highly reactive phosphinidene (B88843) or phosphenium intermediate. rsc.orgmasterorganicchemistry.com This is followed by a rapid attack of the incoming nucleophile. masterorganicchemistry.com This pathway is generally favored in the presence of good leaving groups and when the resulting intermediate is stabilized. The bulky triphenylmethyl group can sterically hinder the approach of a nucleophile, thus potentially favoring a dissociative SN1-like pathway. rsc.org For instance, in certain phosphine-phosphinidene complexes, a dissociative mechanism via initial decarbonylation was found to be energetically less favorable than an associative pathway. acs.org

Conversely, the SN2 mechanism is a concerted, single-step process where the incoming nucleophile attacks the phosphorus center as the leaving group departs. masterorganicchemistry.com This pathway is characterized by an inversion of stereochemistry at the phosphorus center and is favored by strong nucleophiles and less sterically hindered substrates. researchgate.netlibretexts.org Quantum chemical calculations on a model complex adduct revealed that both SN1 (elimination-addition) and SN2 (addition-elimination) mechanisms are plausible, with the operative pathway depending on the incoming ligand. rsc.org For example, the reaction of an N-methylimidazole-to-phosphinidene complex adduct with alcohols showed a strong dependence on the steric bulk of the alcohol, with methanol reacting much faster than tert-butanol, suggesting steric factors play a crucial role. rsc.org

| Reaction Type | Mechanism | Key Characteristics | Influencing Factors |

|---|---|---|---|

| Ligand Substitution | SN1 | Stepwise, formation of a carbocation intermediate, racemization. masterorganicchemistry.comlibretexts.org | Favored by weak nucleophiles, polar protic solvents, and tertiary substrates. researchgate.netlibretexts.org |

| SN2 | Concerted, backside attack, inversion of stereochemistry. masterorganicchemistry.comlibretexts.org | Favored by strong nucleophiles, polar aprotic solvents, and primary/methyl substrates. researchgate.netlibretexts.org |

Intramolecular Proton Transfer and Migration Processes

Intramolecular proton transfer (IPT) is a fundamental process that can significantly influence the reactivity and isomerization of (triphenylmethyl)phosphane derivatives. researchgate.net This process involves the transfer of a proton between two sites within the same molecule. In the context of phosphane complexes, IPT can lead to the formation of tautomers and can be a key step in catalytic cycles and functionalization reactions. researchgate.netrsc.org

For example, in a bis(phosphido) thorium complex, intramolecular proton transfer from the phosphorus atoms to a coordinated carbon monoxide molecule was observed, leading to the formation of a unique metallacycle. researchgate.net Similarly, reaction with tert-butyl nitrile resulted in proton transfer to the nitrogen atom of the nitrile. researchgate.net These reactions highlight the potential for the P-H bond in phosphane derivatives to act as a proton source in intramolecular transformations.

Computational studies, such as those employing time-dependent density functional theory (TD-DFT), can provide valuable insights into the mechanisms of excited-state intramolecular proton transfer (ESIPT). global-sci.com These studies can help elucidate the potential energy surfaces and transition states involved in the proton transfer process. global-sci.com

Thermal Decomposition Pathways and Product Formation

The thermal decomposition of (triphenylmethyl)phosphane derivatives, particularly phosphonium (B103445) salts, has been investigated to understand their stability and the nature of the resulting products. uchile.clresearchgate.net The decomposition pathways are often complex and can involve multiple reaction steps, including the formation of transient intermediates like ylides. uchile.clresearchgate.net

For triphenylphosphonium alkyl ester salts, thermolysis can be initiated by decarboxylation to form a transient phosphorus ylid. uchile.clresearchgate.net This ylid is highly reactive and can undergo several subsequent reactions, such as proton transfer, transylidation (reaction with an unreacted phosphonium salt), or reaction with other electrophiles. uchile.clresearchgate.net The final product distribution is sensitive to reaction conditions like temperature and pressure. uchile.cl

A major decomposition product often observed is triphenylphosphine (B44618) oxide, which is thermally stable. uchile.clresearchgate.net The formation of this product can occur through the thermal decomposition of intermediate ylidic esters. uchile.clresearchgate.net The specific decomposition pathway can vary depending on the nature of the alkyl group in the ester. For instance, the thermolysis of a t-butyl ester derivative proceeds without transylidation and the formation of phosphine (B1218219) oxide. uchile.clresearchgate.net

| Decomposition of Triphenylphosphonium Ethyl Ester Salt (Bromide) | Product 1 (%) | Product 2 (%) | Product 3 (%) |

|---|---|---|---|

| Condition a | 73 | 27 | - |

| Condition b | 52 | 48 | - |

| Condition c | 55 | 16 | 27 |

Coordination Chemistry of Triphenylmethyl Phosphane Ligands

Formation and Stabilization of Phosphenium and Phosphinidene (B88843) Complexes

(Triphenylmethyl)phosphane and its derivatives are instrumental in the generation and stabilization of highly reactive, low-coordinate phosphorus species such as phosphenium cations ([R₂P]⁺) and phosphinidene complexes ([RP=M]). These species are of significant interest due to their unique bonding and reactivity.

Phosphenium ions are six-valence electron species with a vacant p-orbital and a lone pair of electrons, rendering them amphiphilic. nih.gov Their high reactivity often necessitates stabilization by donor molecules. The synthesis of donor-stabilized phosphenium metal complexes can be achieved through halide abstraction from a corresponding halophosphine complex in the presence of a Lewis base. For instance, a transient phosphenium cation can be trapped with a phosphane donor, such as triphenylphosphine (B44618), to form a stable adduct. nih.govmtak.hu

The formation of these complexes can be represented by the general scheme: LₙM(R₂PCl) + AlCl₃ + PPh₃ → [LₙM(R₂P-PPh₃)]⁺[AlCl₄]⁻

The stability of the resulting donor-stabilized phosphenium complex is dependent on the nature of the donor. Stronger donors can displace weaker ones, demonstrating the dynamic nature of these adducts. nih.govmtak.hu The synthesis of ylide-stabilized phosphenium cations has also been reported, where the strong electron-donating ability of the ylide group effectively stabilizes the cationic phosphorus center. nih.gov

Neutral and cationic phosphido complexes are characterized by a metal-phosphorus bond where the phosphorus atom is formally anionic. Cationic phosphido complexes can be viewed as phosphenium ions stabilized by coordination to a metal center. The phosphorus atom in these complexes can exhibit varying degrees of pyramidalization, reflecting the hybridization and bonding within the M-P unit.

Ylide-stabilized phosphenium cations are significantly more electron-rich than their N-heterocyclic phosphenium (NHP) counterparts due to the strong electron-donating nature of the ylide group. nih.gov This increased electron density at the phosphorus center influences its coordination properties. Molecular orbital analysis can confirm the stronger donor properties of ylide-stabilized systems compared to NHPs. nih.gov The reactivity of these cations towards metal centers can be tuned by altering the substituents on the phosphorus atom. For example, a bis(ylidyl)phosphenium cation readily forms a complex with gold chloride, whereas monoylidyl-substituted analogues may react differently due to their increased electrophilicity. nih.gov

Electronic and Steric Influence on Coordination Modes

The coordination behavior of phosphine (B1218219) ligands is governed by a combination of their electronic and steric properties. manchester.ac.uknih.gov These two factors are often interrelated and can significantly impact the structure, stability, and reactivity of the resulting metal complexes. manchester.ac.uk

The electronic effect of a phosphine ligand is a measure of its ability to donate electron density to the metal center (σ-donation) and accept electron density from the metal into its own empty orbitals (π-acceptance). wikipedia.org Arylphosphines are generally considered to be stronger π-acceptors than alkylphosphines. wikipedia.org The steric bulk of a phosphine ligand, often quantified by the Tolman cone angle, influences the coordination number and geometry of the metal complex. manchester.ac.uk Larger, bulkier ligands can favor the formation of complexes with lower coordination numbers.

The introduction of ionic functionalities into phosphine ligands can lead to additional supramolecular interactions, such as intramolecular hydrogen bonding and Coulombic repulsion, which can further influence the coordination chemistry. nih.gov

Table 1: Comparison of Electronic and Steric Parameters for Selected Phosphine Ligands

| Ligand | Tolman Cone Angle (°) | Electronic Parameter (ν(CO) in cm⁻¹) |

| P(t-Bu)₃ | 182 | 2056.1 |

| PPh₃ | 145 | 2068.9 |

| PMe₃ | 118 | 2064.1 |

| P(OEt)₃ | 109 | 2076.3 |

| PF₃ | 104 | 2110.8 |

Note: Data is for comparative purposes and illustrates the range of steric and electronic properties of phosphine ligands. The electronic parameter is the A1 stretching frequency of the CO ligands in Ni(CO)₃L complexes. wikipedia.org

Metal-Phosphorus Bonding Analysis in (Triphenylmethyl)phosphane Complexes

The metal-phosphorus bond in phosphine complexes is typically described as a combination of σ-donation from the phosphorus lone pair to a vacant metal orbital and π-back-donation from filled metal d-orbitals to empty σ* orbitals of the P-C bonds. wikipedia.org It is now widely accepted that the d-orbitals on the phosphorus atom are not significantly involved in this π-backbonding. wikipedia.org

The strength of the M-P bond is influenced by both the electronic and steric properties of the phosphine ligand and the nature of the metal center. Computational methods, such as Density Functional Theory (DFT), are valuable tools for analyzing the metal-phosphine bond. researchgate.net These calculations can provide insights into bond dissociation enthalpies and the nature of the frontier molecular orbitals involved in the bonding. Recent studies have highlighted the importance of including dispersion corrections in DFT calculations to accurately predict metal-phosphine bond strengths. researchgate.net

Crystallographic studies of metal complexes containing phosphine ligands provide direct evidence of the M-P bond length and the geometry around the phosphorus and metal centers. For example, in gold(I) phosphine complexes, the P-Au bond length is a key parameter used to assess the nature of the metal-ligand interaction. nih.gov

Ligand Exchange and Reactivity within Coordination Spheres

Phosphine ligands can undergo exchange reactions within the coordination sphere of a metal. nsf.gov The lability of a phosphine ligand is influenced by its steric and electronic properties, as well as the nature of the other ligands in the complex and the metal center itself. For instance, the dynamic nature of donor-stabilized phosphenium ions has been demonstrated by the displacement of a phosphane donor by a stronger N-heterocyclic carbene (NHC) donor. nih.govmtak.hu

The reactivity of a coordinated phosphine ligand can also be altered. In some cases, the phosphorus-carbon bond, which is generally robust, can be cleaved within the coordination sphere. manchester.ac.uk The coordination of a phosphine ligand to a metal center can also influence the reactivity of other coordinated ligands.

Studies on (phosphino)phosphaketenes, which can be viewed as (phosphino)phosphinidene-carbonyl adducts, have shown that the carbonyl group can be displaced by other Lewis bases such as phosphines, isonitriles, and carbenes. nsf.gov These ligand exchange reactions have been shown to proceed via an associative mechanism, similar to what is observed in transition metal chemistry. nsf.gov

Advanced Spectroscopic and Structural Elucidation of Triphenylmethyl Phosphane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure, conformation, and electronic environment of triphenylphosphane and its derivatives in solution.

³¹P NMR spectroscopy provides direct insight into the phosphorus atom's chemical environment. The chemical shift (δ) of triphenylphosphane is sensitive to its oxidation state and coordination. In its common trivalent state (PIII), free triphenylphosphane exhibits a chemical shift of approximately -5 ppm relative to 85% H₃PO₄. Oxidation to pentavalent triphenylphosphane oxide (OPPh₃) causes a significant downfield shift to around +25 to +30 ppm oxinst.com.

Scalar (J) coupling between phosphorus and other nuclei provides valuable structural information. In protonated phosphonium (B103445) species, the direct one-bond coupling constant, ¹JP,H, is typically large, on the order of 500 Hz, confirming the direct P-H bond wikipedia.org. Three-bond couplings through the P-C-C-H framework (³JP,H) are also observed in the ¹H NMR spectra of the phenyl rings, typically in the range of 5-10 Hz huji.ac.il.

In transition metal complexes, coupling between ³¹P and the metal nucleus is a powerful indicator of bonding. For instance, in tungsten complexes, the one-bond tungsten-phosphorus coupling constant, ¹JW,P, is frequently measured. The natural abundance of the NMR-active ¹⁸³W isotope is 14.3%, allowing for the observation of satellite peaks in the ³¹P NMR spectrum. These ¹JW,P values can range from approximately 150 to 500 Hz, depending on the geometry and electronic properties of the complex acs.org.

| Parameter | Typical Value (Hz) | System |

|---|---|---|

| ¹JP,H | ~500 | [HP(C₆H₅)₃]⁺ |

| ³JP,H | 5 - 10 | Phenyl Rings in P(C₆H₅)₃ |

| ¹JW,P | 150 - 500 | Tungsten-P(C₆H₅)₃ Complexes |

The ¹H and ¹³C{¹H} NMR spectra of triphenylphosphane provide detailed information about the phenyl rings. In the ¹H NMR spectrum, the aromatic protons typically appear as a complex multiplet in the range of 7.0-7.8 ppm chemicalbook.comtcichemicals.com. The ortho, meta, and para protons can often be resolved, and their coupling to the ³¹P nucleus can be observed.

The proton-decoupled ¹³C{¹H} NMR spectrum shows four distinct resonances for the phenyl carbons, corresponding to the ipso (the carbon directly bonded to phosphorus), ortho, meta, and para positions. Each of these signals appears as a doublet due to coupling with the ³¹P nucleus. The ipso-carbon (C1) shows the largest coupling constant.

| Carbon Position | Typical δ (ppm) in CDCl₃ | Typical nJP,C (Hz) |

|---|---|---|

| C1 (ipso) | ~137 | ~20 (¹J) |

| C2 (ortho) | ~134 | ~20 (²J) |

| C3 (meta) | ~129 | ~7 (³J) |

| C4 (para) | ~129 | ~0-1 (⁴J) |

These chemical shifts and coupling constants are sensitive to substituent effects on the phenyl rings and changes in the coordination environment of the phosphorus atom.

The three phenyl rings of triphenylphosphane are arranged in a propeller-like fashion and are not static. They can rotate about the phosphorus-carbon (P-C) single bonds. In many systems, this rotation is rapid on the NMR timescale at room temperature, resulting in time-averaged signals for the ortho and meta protons and carbons on either side of the phenyl ring.

However, in sterically crowded complexes or in certain phosphorus ylides containing the triphenylphosphanylidene moiety, this rotation can be hindered biomedpharmajournal.org. Variable-temperature (VT) NMR spectroscopy is the primary technique used to study this dynamic process. As the temperature is lowered, the rotation slows down. If the rotational barrier is sufficiently high, the exchange rate can become slow enough on the NMR timescale to "freeze out" the rotation. This leads to decoalescence of the NMR signals, where formerly equivalent nuclei (e.g., the two ortho carbons) become chemically distinct, and their signals split into separate resonances at low temperatures biomedpharmajournal.orgresearchgate.net. By analyzing the changes in the spectral lineshape as a function of temperature, the activation energy (ΔG‡) for the rotational barrier can be calculated, providing quantitative information on the steric hindrance around the P-C bond biomedpharmajournal.org.

Single-Crystal X-ray Diffraction for Molecular Architecture Determination

Single-crystal X-ray diffraction provides definitive, high-precision data on the three-dimensional structure of triphenylphosphane and its complexes in the solid state, revealing exact bond lengths, bond angles, and intermolecular packing arrangements mdpi.com.

In solid, uncomplexed triphenylphosphane, the molecule adopts a pyramidal geometry around the central phosphorus atom vedantu.combyjus.com. The P-C bond lengths are typically around 1.83 Å. The C-P-C bond angles are approximately 101-103°, which is intermediate between the 90° angles expected for pure p-orbital bonding and the ideal tetrahedral angle of 109.5° researchgate.net.

Upon coordination to a metal center, these structural parameters can change. The P-C bond lengths may slightly increase, and the C-P-C bond angles often expand due to steric interactions with other ligands in the coordination sphere. The metal-phosphorus bond length itself is a key indicator of the strength of the coordination.

| Compound/Complex | P-C Bond Length (Å) | C-P-C Bond Angle (°) |

|---|---|---|

| P(C₆H₅)₃ (free ligand) | ~1.83 - 1.85 | ~101.5 - 102.5 |

| O=P(C₆H₅)₃ | ~1.76 | - |

| cis-[Mo(CO)₄(PPh₃)₂] | ~1.84 - 1.85 | ~101 - 103 |

| [Cu(CHpz₃)(PPh₃)][BF₄] | ~1.83 | ~104.5 - 106.5 |

Data compiled from references mdpi.comresearchgate.netrsc.orgresearchgate.net.

The solid-state structure of triphenylphosphane reveals a characteristic propeller-like conformation of the three phenyl rings vedantu.combyjus.com. This conformation minimizes steric clash between the ortho-hydrogens of adjacent rings. Triphenylphosphane is known to crystallize as different polymorphs (e.g., triclinic and monoclinic), which feature subtle differences in their crystal packing vedantu.combyjus.com.

Crystal packing forces, such as van der Waals interactions, π-π stacking, and C-H···π interactions, can significantly influence the precise conformation of the molecule in the solid state nih.govnih.gov. For example, in the case of cis-[Mo(CO)₄(PPh₃)₂], two different polymorphs have been identified. These polymorphs differ primarily in the relative orientation of the two triphenylphosphane ligands, which is driven by a balance between intramolecular steric effects and intermolecular packing forces. One polymorph is stabilized by π-π stacking between phenyl groups of adjacent molecules, while the other features σ-π interactions researchgate.net. This demonstrates that the solid-state environment can dictate conformational preferences that may differ from the lowest energy conformation of an isolated molecule researchgate.netacs.org.

Theoretical and Computational Chemistry Studies on Triphenylmethyl Phosphane Systems

Quantum Chemical (QC) Calculations for Mechanistic Pathways

Quantum chemical calculations have been instrumental in mapping the potential energy surfaces of reactions involving (triphenylmethyl)phosphane complexes, offering a detailed understanding of mechanistic pathways. These calculations allow for the exploration of various reaction coordinates and the identification of the most plausible routes from reactants to products.

A notable example involves the study of the reactivity of an N-methylimidazole-to-phosphinidene complex adduct bearing a triphenylmethyl group on the phosphorus atom. rsc.orgrsc.org Computational investigations on a model system, where the bulky triphenylmethyl group is replaced by a tert-butyl group to reduce computational cost, have shed light on the mechanism of OH insertion into the P=W bond. rsc.orgrsc.org These studies revealed the possibility of both S_N1 (elimination-addition) and S_N2 (addition-elimination) mechanisms, with the operative pathway being dependent on the nature of the incoming ligand. rsc.orgrsc.org

Computational Elucidation of Reaction Barriers and Transition States

A key aspect of QC calculations is the determination of reaction barriers and the characterization of transition state structures. For the aforementioned N-methylimidazole-to-phosphinidene complex adduct, computational studies on the model system's reaction with methanol (B129727) have elucidated the energetic landscape of the reaction. rsc.orgrsc.org

Table 1: Calculated Proton Affinities of a Model Phosphenium Complex and Reference Compounds

| Compound | Proton Affinity (kcal mol⁻¹) |

| Model Phosphenium Complex (11′⁺) | 244.4 |

| Me₂CvOH⁺ | 188.9 |

| Me₃PH⁺ | 222.8 |

| CF₃SO₃H | 293.6 |

| CH₃COOH | 341.5 |

This table presents the computed proton affinity for a model phosphenium complex relevant to (triphenylmethyl)phosphane systems, alongside values for several reference acids and bases, illustrating its relative acidity. rsc.org

Prediction of Reaction Outcomes and Selectivity

By mapping the potential energy surface and identifying the lowest energy pathways, computational chemistry can predict the likely outcomes and selectivity of chemical reactions. In the case of the reaction of the N-methylimidazole-to-phosphinidene complex adduct with Brønsted-Lowry acids, QC calculations support the experimental observation that the reaction proceeds via a 1,1-addition of the acid across the phosphorus center, leading to the displacement of the N-methylimidazole donor. rsc.orgrsc.org

The computational models help to rationalize why stronger acids are required to complete the reaction, as they are needed to protonate the released N-methylimidazole, thus driving the equilibrium towards the final products. rsc.orgrsc.org

Density Functional Theory (DFT) Applications for Electronic Structure

Analysis of Intramolecular Interactions (e.g., N-P Interactions)

Computational analysis is particularly powerful in identifying and quantifying weak intramolecular interactions that can significantly influence molecular conformation and reactivity. In derivatives of (triphenylmethyl)phosphane, such as the N-methylimidazole-stabilized phosphenium complexes, the nature of the donor-acceptor interaction between the nitrogen of the imidazole and the phosphorus atom has been a subject of theoretical investigation. rsc.orgrsc.org

These studies have examined the P–N bond, with calculations suggesting a bond that has both dative and covalent character. rsc.orgrsc.org Furthermore, the formation of a hydroxy(triphenylmethyl)phosphane complex revealed a strong O–H⋯N hydrogen bond with N-methylimidazole, which was identified through experimental NMR data and is supported by computational models. rsc.orgrsc.org

Molecular Modeling of Steric and Electronic Effects in Reactivity

The triphenylmethyl group is exceptionally bulky, and its steric influence on the reactivity of the phosphorus center is a key feature of (triphenylmethyl)phosphane chemistry. Molecular modeling allows for the visualization and quantification of these steric effects.

For example, the reaction progress of the N-methylimidazole-to-phosphinidene complex adduct with alcohols was observed to be strongly dependent on the steric demand of the alcohol's organic substituent. The reaction with methanol was significantly faster than with the bulkier tert-butanol. rsc.orgrsc.org Furthermore, in a P-alkylated derivative, the hindered rotation around the P–C bond, evidenced by complex NMR spectra, was attributed to the increased steric hindrance at the phosphorus atom, a phenomenon that can be modeled computationally. rsc.orgrsc.org

Electronic effects are also crucial in determining the reactivity of (triphenylmethyl)phosphane derivatives. The introduction of a perfluorinated acetoxy group at the phosphorus center was found to cause a significant downfield shift in the ³¹P NMR spectrum. This deshielding effect was attributed to the large, negative inductive effect of the substituent, exerted through the P–C σ bond, an interpretation rooted in the principles of electronic structure theory. rsc.orgrsc.org

Applications of Triphenylmethyl Phosphane in Catalysis and Advanced Synthesis

Role as Ligand in Homogeneous Transition Metal Catalysis

No significant research data was found detailing the use of (Triphenylmethyl)phosphane as a ligand in major homogeneous transition metal-catalyzed reactions.

Development of Novel Reagents and Synthetic Building Blocks

Information on the specific use of (Triphenylmethyl)phosphane as a precursor for novel reagents or as a key synthetic building block is not available in the reviewed literature.

Contributions to Stereoselective Chemical Transformations

There is no available evidence or research that documents the application of (Triphenylmethyl)phosphane in stereoselective or asymmetric chemical transformations.

Future Research Directions and Emerging Opportunities

Design and Synthesis of Next-Generation (Triphenylmethyl)phosphane-Based Systems

The functional versatility of phosphine (B1218219) ligands is largely dictated by the steric and electronic properties of the substituents on the phosphorus atom. researchgate.net For (Triphenylmethyl)phosphane, the bulky trityl group imparts unique steric hindrance, but future research will focus on more intricate designs to create systems with tailored functionalities and enhanced performance.

A promising direction involves the synthesis of polychlorinated trityl radical substituted phosphines. nih.govacs.org By modifying the trityl framework itself, researchers can tune the optical and redox properties of the resulting molecule. These modifications offer a pathway to novel compounds that could find use in luminescent materials or as redox-active ligands in catalysis, where both the radical and phosphine functionalities can be leveraged for new types of transformations. nih.govacs.org

Another avenue of exploration is the development of phosphine-borane derivatives. While broader in scope, the principles can be applied to (Triphenylmethyl)phosphane systems. The synthesis of such derivatives allows for the creation of molecular frameworks with predictable properties, which could be exploited in areas like drug discovery. nih.gov Furthermore, the design of ligands with specific functionalities, such as N-functionalized backbones, can significantly alter the catalytic activity and selectivity of metal complexes, opening doors to more efficient and robust catalysts. researchgate.net The creation of phosphorus ylide superbases represents another frontier, where extreme basicity is achieved through novel molecular designs, suggesting the potential for (Triphenylmethyl)phosphane-based superbases. researchgate.net

| System Type | Design Strategy | Potential Application | Key Findings |

| Radical-Substituted Phosphines | Introduction of a polychlorinated trityl radical onto the phosphine. nih.govacs.org | Luminescent materials, redox-active catalysis. nih.govacs.org | Chemical modifications of the phosphorus center can tune optical and redox properties. nih.govacs.org |

| Phosphine-Boranes | Derivatization of the phosphine with borane (B79455) groups. nih.gov | Biofunctional molecules, drug discovery. nih.gov | Phosphine-boranes can serve as versatile structural options in molecular design. nih.gov |

| Functionalized Ligands | Incorporation of N-functional groups into the ligand backbone. researchgate.net | Homogeneous catalysis with improved activity and selectivity. researchgate.net | Altering steric and electronic properties of the ligand improves catalyst performance. researchgate.net |

| Phosphorus Superbases | Design of interacting basicity centers using phosphorus ylides. researchgate.net | Catalysis requiring extreme proton abstraction. | Can achieve exceptionally high pKaH values in solution. researchgate.net |

Exploration of Unprecedented Reactivity Manifolds and Transformations

While (Triphenylmethyl)phosphane is known for its role in established reactions, future research aims to uncover and exploit unprecedented reactivity. The unique steric and electronic profile of its derivatives can be harnessed to mediate novel chemical transformations that are inaccessible with conventional phosphine ligands.

The synthesis of trityl-based phosphines incorporating radical moieties is a prime example. nih.govacs.org These systems merge the coordination chemistry of phosphines with the reactivity of open-shell species. This duality could enable novel catalytic cycles involving single-electron transfer steps or facilitate magnetic and electronic communication in coordination polymers. Exploring the influence of oxidation, reduction, and coordination on the phosphorus center in these radical-ligands is crucial for unlocking their full potential in materials science and catalysis. nih.govacs.org

Furthermore, the ability to fine-tune the ligand framework allows for the design of catalysts for highly specific and challenging reactions. nih.gov By modifying the substituents on the trityl group or the phosphorus atom, researchers can create pockets and channels that favor specific substrate orientations, leading to high selectivity in reactions such as asymmetric catalysis. The development of metal complexes with these next-generation ligands could lead to catalysts with superior activity and longevity for a wide range of organic transformations. researchgate.net

Integration of Advanced Computational Methods for Predictive Materials and Catalyst Design

The empirical, trial-and-error approach to catalyst and materials development is gradually being supplemented, and in some cases replaced, by advanced computational methods. The integration of these tools is crucial for accelerating the design of next-generation (Triphenylmethyl)phosphane-based systems.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful approach to predict and rationalize the function of a catalyst and the outcome of a catalytic reaction. mdpi.com For (Triphenylmethyl)phosphane derivatives, DFT calculations can be used to model the steric and electronic effects of different substituents, providing theoretical guidance to synthetic chemists. mdpi.com This predictive power helps in screening potential catalyst candidates in silico before committing to resource-intensive laboratory synthesis.

The computational design of catalytic materials is a complex optimization problem. rsc.orgresearchgate.net Future efforts will focus on developing more transferable and exploratory computational models that are less data-dependent. rsc.org By creating inexpensive correlations, such as scaling relations, and regression models based on relevant chemical descriptors, researchers can build generalized schemes for catalyst design and optimization. rsc.orgresearchgate.net This approach allows for the high-throughput screening of potential (Triphenylmethyl)phosphane derivatives for specific applications, identifying the most promising candidates for experimental validation. mdpi.com Such a synergistic combination of experimental and computational work is essential for the rapid discovery and optimization of new materials and catalysts. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.